
tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of a suitable pyrazole precursor with tert-butyl chloroformate and a trifluoromethylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Applications in Scientific Research
- Medicinal Chemistry :
- Organic Synthesis :
- Agricultural Chemistry :
Case Studies and Research Findings
- A study highlighted the synthesis of novel methyl pyrazole derivatives from this compound, demonstrating good yields and regioselectivity when reacted with various hydrazines . This indicates its potential for creating diverse chemical libraries for biological testing.
- Another research effort focused on its application in synthesizing compounds that act on AMPA receptors, showcasing its relevance in developing treatments for cognitive disorders . The findings suggest that modifications to the pyrazole ring can enhance receptor activity.
Mechanism of Action
The mechanism by which tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
- tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Comparison: tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS: 2104659-22-3) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and biological mechanisms based on recent research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C9H11F3N2O2 |
Molecular Weight | 236.19 g/mol |
Boiling Point | 301.5 ± 42.0 °C (Predicted) |
Density | 1.298 ± 0.06 g/cm³ (Predicted) |
pKa | 7.72 ± 0.10 (Predicted) |
These properties suggest stability and potential for various applications in drug development.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazoles showed good antibacterial activity against pathogenic bacteria, suggesting their potential as antimicrobial agents .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds structurally related to this compound demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. Some derivatives were found to have better selectivity and lower ulcerogenic liability compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antitubercular Activity
In vitro studies have evaluated the antitubercular activity of pyrazole derivatives using the microplate Alamar Blue assay (MABA). The results indicated that some compounds exhibited promising activity against Mycobacterium tuberculosis, positioning them as potential candidates for tuberculosis treatment .
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The compounds were assessed for their COX inhibition and anti-inflammatory activities, revealing significant potential for therapeutic applications .
- Structure-Activity Relationship (SAR) : The biological activity of pyrazoles has been linked to their structural features. Variations in substituents on the pyrazole ring can significantly influence their pharmacological profiles. For example, the trifluoromethyl group is associated with enhanced bioactivity and selectivity towards specific biological targets .
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)5-4-6(14-13-5)9(10,11)12/h4H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWYSMAJDYIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.